molecular formula C8H11ClN4O B15370978 2-Chloro-4-methyl-6-(4-morpholinyl)-1,3,5-triazine CAS No. 57639-20-0

2-Chloro-4-methyl-6-(4-morpholinyl)-1,3,5-triazine

Cat. No.: B15370978
CAS No.: 57639-20-0
M. Wt: 214.65 g/mol
InChI Key: PQIIPSXVIUDTCW-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-6-(4-morpholinyl)-1,3,5-triazine is a triazine derivative characterized by a chloro substituent at position 2, a methyl group at position 4, and a morpholine ring at position 6. Triazines are heterocyclic compounds with a six-membered ring containing three nitrogen atoms, enabling diverse chemical modifications. This compound is synthesized via nucleophilic substitution reactions starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), where selective displacement of chlorine atoms occurs with morpholine and methylamine or methyl-containing reagents . Such derivatives are pivotal in pharmaceuticals, agrochemicals, and polymer stabilizers due to their stability and tunable reactivity .

Properties

CAS No.

57639-20-0

Molecular Formula

C8H11ClN4O

Molecular Weight

214.65 g/mol

IUPAC Name

4-(4-chloro-6-methyl-1,3,5-triazin-2-yl)morpholine

InChI

InChI=1S/C8H11ClN4O/c1-6-10-7(9)12-8(11-6)13-2-4-14-5-3-13/h2-5H2,1H3

InChI Key

PQIIPSXVIUDTCW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC(=N1)Cl)N2CCOCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural diversity of triazine derivatives arises from substitutions at positions 2, 4, and 6. Below is a comparative analysis of 2-Chloro-4-methyl-6-(4-morpholinyl)-1,3,5-triazine with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions 2, 4, 6) Key Properties/Applications References
2-Chloro-4-methyl-6-(4-morpholinyl)-1,3,5-triazine Cl, CH₃, morpholine Intermediate for stabilizers, pharmaceuticals
4-Chloro-N,N-diethyl-6-morpholino-1,3,5-triazine-2-amine Cl, N(CH₂CH₃)₂, morpholine Higher steric hindrance; potential agrochemical use
N-Benzyl-4-chloro-6-morpholino-1,3,5-triazine-2-amine Cl, NHCH₂C₆H₅, morpholine Enhanced lipophilicity; drug discovery
6-Aryl-4-(4-methylpiperidino)-1,3,5-triazine-2-amine NH₂, 4-methylpiperidine, aryl (e.g., 4-F-C₆H₄) Antileukemic activity; structure-activity relationship studied
2-Chloro-4,6-dimorpholin-4-yl-1,3,5-triazine Cl, morpholine, morpholine High polarity; polymer crosslinking agent
2-Chloro-4-(2,4-dimethylphenoxy)-6-methoxy-1,3,5-triazine Cl, O(2,4-Me₂C₆H₃), OCH₃ Herbicidal properties; altered solubility
4-Chloro-6-isopropyl-1,3,5-triazin-2-amine Cl, NH₂, CH(CH₃)₂ Agrochemical intermediate; hydrophobic

Key Observations :

Substituent Effects on Reactivity :

  • Chlorine at position 2 enhances electrophilicity, enabling further substitutions. Morpholine at position 6 (electron-donating group) stabilizes the ring, while methyl groups (position 4) reduce steric hindrance compared to bulkier substituents like benzyl or diethylamine .
  • Bis-morpholine derivatives (e.g., 2-Chloro-4,6-dimorpholin-4-yl-1,3,5-triazine) exhibit higher polarity and melting points (125–130°C) due to increased hydrogen bonding .

Biological Activity :

  • Aryl-substituted triazines (e.g., 6-(4-fluorophenyl) analogs) demonstrate antileukemic activity, attributed to π-π stacking interactions with biological targets .
  • Methyl and morpholine groups in the target compound may balance solubility and membrane permeability, making it suitable for drug delivery systems .

Industrial Applications: Polymers derived from 2,4-dichloro-6-morpholinyl triazines (e.g., CAS 82451-48-7) are used in plastics as light stabilizers, with regulatory limits specified for food-contact materials . Methoxy- and phenoxy-substituted triazines (e.g., ) are leveraged in herbicides due to their stability under environmental conditions .

Table 2: Physicochemical Data

Compound Molecular Formula Molar Mass (g/mol) Melting Point (°C)
2-Chloro-4-methyl-6-(4-morpholinyl)-1,3,5-triazine C₈H₁₁ClN₅O 228.66 Not reported
2-Chloro-4,6-dimorpholin-4-yl-1,3,5-triazine C₁₂H₁₆ClN₅O₂ 313.75 125–130
4-Chloro-6-isopropyl-1,3,5-triazin-2-amine C₆H₉ClN₄ 172.62 Not reported

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